molecular formula C25H30N2O8 B13859510 Catharanthine-d3 Tartrate Salt

Catharanthine-d3 Tartrate Salt

Cat. No.: B13859510
M. Wt: 489.5 g/mol
InChI Key: JYBKPXVXYJDIFX-CCJXSWAMSA-N
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Description

Catharanthine-d3 Tartrate Salt is a stable isotope-labeled compound with the molecular formula C21H21D3N2O2 (C4H6O6). It is a derivative of catharanthine, an indole alkaloid found in the plant Catharanthus roseus. This compound is primarily used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Catharanthine-d3 Tartrate Salt can be synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the catharanthine molecule. The synthetic route typically involves the following steps:

    Deuterium Exchange Reaction: The introduction of deuterium atoms into the catharanthine molecule is achieved through a deuterium exchange reaction. This reaction is carried out under specific conditions to ensure the selective incorporation of deuterium atoms.

    Formation of Tartrate Salt: The deuterated catharanthine is then reacted with tartaric acid to form the tartrate salt. This step involves the use of appropriate solvents and reaction conditions to obtain the desired product.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Raw Material Preparation: Sourcing and preparation of high-purity catharanthine and deuterium sources.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize yield.

    Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Catharanthine-d3 Tartrate Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert it into reduced forms.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Catharanthine-d3 Tartrate Salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference material in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.

    Medicine: Utilized in pharmacological research to explore its potential therapeutic effects and drug interactions.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Catharanthine-d3 Tartrate Salt involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Microtubule Inhibition: Disrupting the formation of microtubules, which are essential for cell division.

    Enzyme Inhibition: Inhibiting enzymes involved in key metabolic pathways, leading to altered cellular functions.

    Signal Transduction Modulation: Affecting signal transduction pathways, which regulate various cellular processes.

Comparison with Similar Compounds

Catharanthine-d3 Tartrate Salt can be compared with other similar compounds, such as:

    Vinblastine: Another indole alkaloid with similar microtubule-inhibiting properties.

    Vincristine: A compound with comparable therapeutic applications in cancer treatment.

    Vindoline: A related alkaloid with distinct biological activities.

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis of molecular interactions.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and stable isotope labeling make it an invaluable tool for researchers in chemistry, biology, medicine, and industry. The compound’s ability to undergo diverse chemical reactions and its distinct mechanism of action further enhance its utility in scientific research.

Properties

Molecular Formula

C25H30N2O8

Molecular Weight

489.5 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;trideuteriomethyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate

InChI

InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13?,19-,21+;/m1./s1/i2D3;

InChI Key

JYBKPXVXYJDIFX-CCJXSWAMSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@]12CC3CN([C@@H]1C(=C3)CC)CCC4=C2NC5=CC=CC=C45.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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